2-(3,4-Difluorophenyl)-3,3-dimethylazetidine
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Overview
Description
“2-(3,4-Difluorophenyl)-3,3-dimethylazetidine” seems to be a complex organic compound. It likely contains a difluorophenyl group and an azetidine ring, which is a three-membered nitrogen-containing ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives have been synthesized . The process involves several steps, including the conversion of a hydrazide to an azide, and then to the final compound .
Scientific Research Applications
Synthesis and Characterization
Functionalized Arylamine for Organic Devices : Research on novel 2,4-difluorophenyl-functionalized arylamines, related to the structure of interest, demonstrates their utility as hole-injecting/transporting layers in organic light-emitting devices, improving device efficiency and brightness (Zhanfeng Li et al., 2012).
Applications in Organic Synthesis
Aromaticity and Cyclization : Studies include the facile aromatization of dihydropyrimidinones using iodine, showcasing an efficient method that yields high product purity in less time, which could be relevant to the synthesis or modification of compounds like 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine (Manisha M. Kodape et al., 2012).
Cycloaddition Pathways : Theoretical studies on the cyclization pathways of related structures to this compound have been conducted, identifying the [2CN+2CC] cycloaddition as the only thermodynamically favorable route for certain reactions, leading to products that could serve as intermediates in further synthetic processes (B. Shainyan et al., 2017).
Antimicrobial Applications
- Thiourea Derivatives : The synthesis and characterization of new thiourea derivatives, which include fluorinated phenyl rings similar to the structure , have demonstrated significant antimicrobial activity against strains known for biofilm growth, suggesting potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, and the presence of other molecules in the environment
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-3,3-dimethylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-11(2)6-14-10(11)7-3-4-8(12)9(13)5-7/h3-5,10,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKBAZSTLJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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